![molecular formula C4H4N4O3S B14620846 Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide CAS No. 61006-93-7](/img/structure/B14620846.png)
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide is a heterocyclic compound that features a fused ring system containing both imidazole and thiadiazine rings
Méthodes De Préparation
The synthesis of Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzimidazole with sulfur-containing reagents under controlled conditions to form the thiadiazine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are introduced into the imidazole or thiadiazine rings. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide can be compared with other similar heterocyclic compounds such as:
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with potential biological activity.
Thiadiazole: A simpler heterocycle containing sulfur and nitrogen atoms, often used in medicinal chemistry.
Benzimidazole: A well-known heterocycle with a wide range of applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Propriétés
Numéro CAS |
61006-93-7 |
|---|---|
Formule moléculaire |
C4H4N4O3S |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
1,1-dioxo-4,7-dihydroimidazo[4,5-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C4H4N4O3S/c9-4-7-2-3(6-1-5-2)12(10,11)8-4/h1H,(H,5,6)(H2,7,8,9) |
Clé InChI |
MRDXFAMYLUOFEK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)S(=O)(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



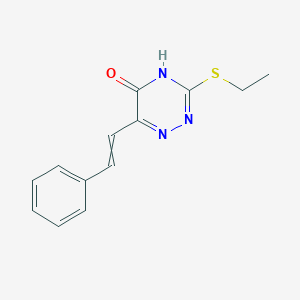
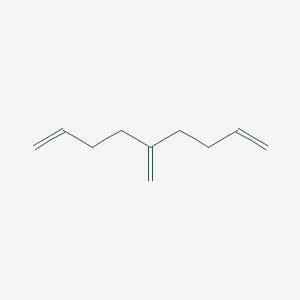

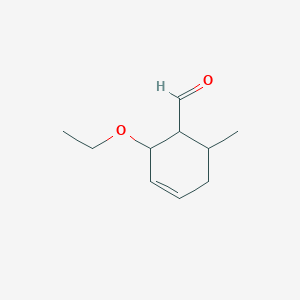

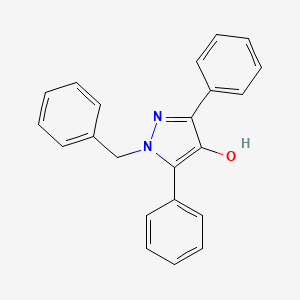


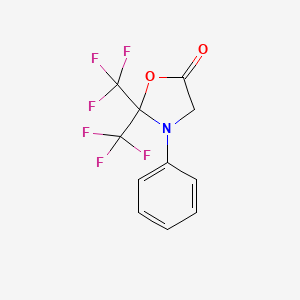
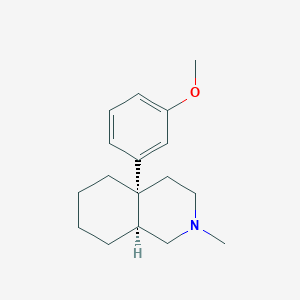

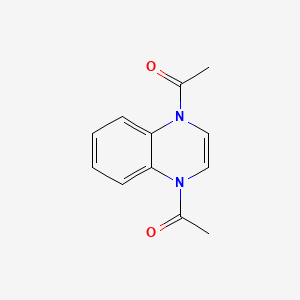
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
